5-Hydroxyoctan-3-one
Description
Nomenclature and Structural Context within Aliphatic Hydroxyketones
5-Hydroxyoctan-3-one is systematically named according to IUPAC nomenclature, which indicates an eight-carbon aliphatic chain (octane) with a ketone functional group at the third carbon position and a hydroxyl group at the fifth carbon. lookchem.com This places it within the family of aliphatic hydroxy ketones, which are organic compounds characterized by a straight or branched carbon chain containing both a carbonyl and a hydroxyl group. pcc.eu The relative positions of these two functional groups are crucial to the molecule's chemical behavior. In the case of this compound, the hydroxyl group is in the gamma (γ) position relative to the carbonyl group, a structural motif that influences its reactivity and potential for intramolecular interactions.
Aliphatic hydroxy ketones are broadly classified based on the position of the hydroxyl group relative to the ketone. For instance, alpha (α)-hydroxy ketones have the hydroxyl group on the carbon adjacent to the carbonyl group, while beta (β)-hydroxy ketones have the hydroxyl group on the second carbon from the carbonyl. foodb.cahmdb.ca These structural variations lead to different chemical properties and applications. For example, α-hydroxy ketones are known to be valuable intermediates in various chemical transformations. numberanalytics.com
Historical Overview of Research on Octanone Derivatives
The study of octanone derivatives is intrinsically linked to the broader history of ketone synthesis and reactivity, which has been a central theme in organic chemistry since the 19th century. numberanalytics.com Early research focused on the isolation of ketones from natural sources and the development of fundamental synthetic reactions. A pivotal moment in the synthesis of hydroxy ketones was the discovery of the aldol (B89426) condensation in the 1870s by Charles-Adolphe Wurtz and Alexander Borodin. numberanalytics.com This reaction, which forms a carbon-carbon bond and results in a β-hydroxy aldehyde or ketone, remains a cornerstone of organic synthesis. allen.inmasterorganicchemistry.com
Throughout the 20th century, research on ketones and their derivatives expanded significantly. The development of spectroscopic methods like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) allowed for the detailed characterization of these compounds. ontosight.aispectroscopyonline.com Synthetic methodologies also became more sophisticated, with the advent of organometallic reagents and stereoselective synthesis techniques enabling the preparation of complex chiral molecules, including specific stereoisomers of hydroxy ketones. ontosight.ai For instance, research in the mid-20th century on the condensation of aldehydes with aliphatic ketones provided fundamental insights into creating branched ketone structures. guidechem.com While specific historical research singling out "octanone derivatives" as a unique class is not extensively documented, the foundational principles established for ketone and hydroxy ketone synthesis are directly applicable to this family of compounds.
Current Status and Significance of this compound in Chemical Sciences
In contemporary chemical science, this compound and its structural isomers are recognized for their roles as versatile synthetic intermediates and their presence in natural products. guidechem.com The bifunctional nature of these molecules allows for a wide range of chemical transformations. The hydroxyl group can be oxidized or participate in esterification and etherification reactions, while the ketone can undergo reduction, nucleophilic addition, and condensation reactions. smolecule.com
A notable area of current research involves the isomers of hydroxyoctanone. For example, 1-hydroxy-3-octanone has been identified as a significant volatile marker responsible for the "fresh mushroom aroma" in some wines, highlighting the importance of these compounds in flavor and fragrance chemistry. ives-openscience.eu This discovery has spurred further investigation into the microbial pathways that produce such compounds. ives-openscience.eu
Furthermore, hydroxy ketones, in general, are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. ontosight.ai They can serve as precursors to various heterocyclic compounds and can be used in the production of polymers and other materials. guidechem.com The study of chiral aliphatic hydroxy compounds is also an active area of research, as these molecules often exhibit specific biological activities and are important in fields such as pheromone chemistry.
While direct industrial-scale applications of this compound may not be widely documented, its significance lies in its utility as a model compound for studying the reactivity of gamma-hydroxy ketones and as a potential intermediate in the synthesis of fine chemicals and specialty materials. guidechem.com
Chemical and Physical Properties of this compound and Related Compounds
The following table summarizes key chemical and physical properties of this compound and some of its isomers.
| Property | This compound | 1-Hydroxy-3-octanone | 5-Hydroxy-4-octanone (B1296008) | 6-Hydroxyoctan-3-one |
| CAS Number | 29649-20-5 lookchem.com | 7786-52-9 nih.gov | 496-77-5 nist.gov | 112945-36-5 molbase.com |
| Molecular Formula | C₈H₁₆O₂ lookchem.com | C₈H₁₆O₂ nih.gov | C₈H₁₆O₂ nist.gov | C₈H₁₆O₂ molbase.com |
| Molecular Weight | 144.21 g/mol lookchem.com | 144.21 g/mol nih.gov | 144.21 g/mol nist.gov | 144.21 g/mol |
| Hydrogen Bond Donor Count | 1 lookchem.com | 1 foodb.ca | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 lookchem.com | 2 foodb.ca | 2 | 2 |
| Rotatable Bond Count | 5 lookchem.com | 6 foodb.ca | 5 | 6 |
Spectroscopic Data Overview
| Spectroscopy | Expected Features for this compound |
| ¹H NMR | Signals corresponding to the different types of protons, including the hydroxyl proton (broad singlet), the proton on the carbon bearing the hydroxyl group (multiplet), and the various methylene (B1212753) and methyl protons of the alkyl chain. |
| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the carbonyl carbon (typically in the 200-220 ppm region), the carbon bearing the hydroxyl group (in the 60-80 ppm region), and the aliphatic carbons. |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, and a strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the ketone. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight (m/z = 144), along with characteristic fragmentation patterns resulting from the loss of water, alkyl groups, and other fragments. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
29649-20-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-hydroxyoctan-3-one |
InChI |
InChI=1S/C8H16O2/c1-3-5-8(10)6-7(9)4-2/h8,10H,3-6H2,1-2H3 |
InChI Key |
PGABBSFKAKVBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)CC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hydroxyoctan 3 One and Analogous C8 Hydroxyketones
Direct Chemical Synthesis Approaches
Direct chemical synthesis provides a range of methods to construct the carbon skeleton and introduce the necessary functional groups to yield 5-hydroxyoctan-3-one and related C8 hydroxyketones. These approaches are often characterized by their stepwise nature, allowing for precise control over the molecular architecture.
Organometallic Reagent-Mediated Transformations (e.g., Grignard Reactions)
Grignard reactions are a cornerstone of carbon-carbon bond formation in organic synthesis and offer a straightforward route to hydroxyketones. The general strategy involves the reaction of a Grignard reagent with a suitable carbonyl-containing precursor. For the synthesis of this compound, this could involve the reaction of an appropriate Grignard reagent with a precursor molecule to form the desired eight-carbon chain and introduce the hydroxyl group. smolecule.com For instance, the addition of a propylmagnesium halide to a protected 2-ketopentanal derivative could yield the target molecule after deprotection.
A general representation of this approach is the reaction of a Grignard reagent with a ketone, which, after protonation, results in a tertiary alcohol. vaia.com To synthesize a specific C8 hydroxyketone, the choice of the Grignard reagent and the ketone starting material is crucial. For example, reacting a Grignard reagent with a Weinreb amide can lead to the formation of δ-hydroxyketones. ua.es The reaction of N,O-dimethylhydroxylamine with δ-valerolactone in the presence of trimethylaluminum (B3029685) produces a Weinreb δ-hydroxyamide, which can then react with an excess of an organolithium or Grignard reagent to form δ-hydroxyketones. ua.es
| Reactant 1 | Reactant 2 | Product | Reference |
| Grignard Reagent | Ketone | Tertiary Alcohol | vaia.com |
| Grignard Reagent | Weinreb Amide | δ-Hydroxyketone | ua.es |
Oxidation-Reduction Sequences in Aliphatic Chain Modifications
Oxidation and reduction reactions are fundamental tools for interconverting functional groups and are frequently employed in the synthesis of hydroxyketones. A common strategy involves the selective oxidation of a diol or the selective reduction of a diketone. The hydroxyl group in a hydroxyketone can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com Conversely, the carbonyl group can be reduced to an alcohol. smolecule.com
For example, the synthesis of 5-hydroxy-4-octanone (B1296008) can be achieved through the partial oxidation of 5-octanol. This requires careful control to selectively oxidize one of the secondary alcohol groups. The use of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) at low temperatures can achieve this selective oxidation.
Another approach involves the reduction of a diketone. For instance, octan-3-one can be reduced using sodium borohydride (B1222165) in a suitable solvent like tetrahydrofuran (B95107) to yield the corresponding hydroxyketone. smolecule.com The beta-oxidation process, which converts fatty acids into acetyl-CoA to produce ketones, is another relevant biological pathway involving oxidation. wildernessathlete.comemersonecologics.com
| Starting Material | Reagent(s) | Product | Reference |
| 5-Octanol | Pyridinium Chlorochromate (PCC) | 5-Hydroxy-4-octanone | |
| Octan-3-one | Sodium Borohydride | Hydroxyoctanone | smolecule.com |
Enolate Chemistry and Aldol (B89426) Condensation Strategies
Enolate chemistry, particularly the aldol condensation, provides a powerful method for forming carbon-carbon bonds and creating β-hydroxy ketones. This reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone. The resulting aldol adduct contains both a hydroxyl and a carbonyl group, the core structure of the target molecules.
Boron-mediated aldol reactions are particularly effective for controlling the stereochemistry of the product. rsc.org The use of reagents like dicyclohexylboron chloride (cHex₂BCl) can generate specific enolates that react with aldehydes to produce anti-adducts with high fidelity. rsc.org The stereoselectivity of these reactions is influenced by the geometry of the enolate, with Z-enolates typically yielding syn-aldol products and E-enolates leading to anti-isomers. researchgate.net
Furthermore, the development of catalytic decarboxylative aldol reactions of allyl β-keto esters with aldehydes, promoted by palladium and ytterbium complexes, offers a mild and selective route to β-hydroxy ketones. organic-chemistry.org
| Enolate Source | Electrophile | Key Reagent/Catalyst | Product Type | Reference |
| Ketone | Aldehyde | Boron triflate | β-Hydroxyketone | researchgate.net |
| Ketone | Aldehyde | Dicyclohexylboron chloride | anti-β-Hydroxyketone | rsc.org |
| Allyl β-keto ester | Aldehyde | Pd(0) and Yb(III)-DIOP complexes | β-Hydroxyketone | organic-chemistry.org |
Catalytic Hydroxylation Techniques for Ketone Precursors
The direct hydroxylation of a C-H bond in a ketone precursor is an attractive and atom-economical strategy for synthesizing hydroxyketones. This approach avoids the need for pre-functionalized starting materials. Recent advancements have focused on developing catalytic systems that can achieve this transformation with high selectivity.
One method involves the α-hydroxylation of ketones using an oxidant in the presence of a catalyst. For example, alkyl aryl ketones can be oxidized to α-hydroxyalkyl aryl ketones using Oxone and trifluoroacetic anhydride (B1165640) with a catalytic amount of iodobenzene. organic-chemistry.org Another approach utilizes visible-light-induced hydrogen-atom transfer (HAT) for the γ-hydroxylation of enones, which can be applied to primary, secondary, and tertiary C-H bonds without the need for metals or peroxides. nih.gov
Biocatalytic methods also show great promise. Enzymes like cytochrome P450 monooxygenases can catalyze the hydroxylation of alkanes. caltech.edudoi.org For example, P450 BM-3 can oxidize octane (B31449) to a mixture of octanols, which can be further oxidized to the corresponding ketones. caltech.edu
| Substrate | Catalyst/Reagent | Product Type | Reference |
| Alkyl aryl ketone | Oxone/Trifluoroacetic anhydride/Iodobenzene | α-Hydroxyalkyl aryl ketone | organic-chemistry.org |
| Enone | Na₂-eosin Y (photocatalyst) | γ-Hydroxy enone | nih.gov |
| Octane | P450 BM-3 (enzyme) | Octanols/Octanones | caltech.edu |
Stereoselective Synthesis of this compound Enantiomers
The synthesis of specific enantiomers of chiral molecules like this compound is crucial, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity.
Chiral Auxiliaries and Substrate-Controlled Stereoselection
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This method is a powerful tool for achieving high levels of stereocontrol. numberanalytics.com
An example is the use of camphor-derived auxiliaries in aldol reactions. acs.org The lithium enolate of a camphor-derived α-hydroxy ketone can react with aldehydes with high diastereoselectivity, which is further enhanced by the presence of lithium chloride. acs.org This approach allows for the synthesis of α-unsubstituted β-hydroxy carboxylic acids, ketones, and aldehydes. acs.org
Substrate-controlled stereoselection relies on the existing stereocenters within a molecule to influence the stereochemistry of a new stereocenter being formed. researchgate.netliverpool.ac.uk For example, in the synthesis of the C1–C8 subunit of peloruside A, substrate-controlled 1,3-asymmetric induction was used during bromohydrin formation from an alkene. researchgate.net Similarly, the reduction of a chiral β-alkoxy ketone can proceed with high stereocontrol to form a syn-1,3-diol. researchgate.net
| Strategy | Key Feature | Example Application | Reference |
| Chiral Auxiliary | Temporary attachment of a chiral molecule | Camphor-derived auxiliaries in aldol reactions | acs.org |
| Substrate Control | Existing stereocenters direct new stereocenter formation | 1,3-asymmetric induction in bromohydrin formation | researchgate.net |
Asymmetric Catalysis in Hydroxyketone Formation
Asymmetric catalysis offers a powerful means to generate chiral hydroxyketones with high enantiomeric purity, avoiding the 50% theoretical yield limit of classical kinetic resolutions. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a carbon-carbon bond-forming reaction.
One effective strategy involves the enantioselective addition of diketene (B1670635) to aldehydes, which yields optically active 5-hydroxy-3-ketoesters. kobe-u.ac.jp This reaction can be catalyzed by chiral Schiff base-titanium complexes, providing a direct route to the β-hydroxy ketoester core structure. kobe-u.ac.jp By modifying the chiral ligand, for example, by using Schiff bases derived from L-serine, a reversal of enantioselectivity can be achieved, allowing for the synthesis of both enantiomers from a single chiral source. kobe-u.ac.jp
Another prominent method is the chemo- and enantio-selective alkylation of keto aldehydes with dialkylzincs. rsc.org This approach utilizes chiral aminoalcohol ligands, such as N,N-dibutylnorephedrine (DBNE), to catalyze the addition of an alkyl group to an aldehyde function in the presence of a ketone, affording optically active γ-hydroxy ketones with high enantiomeric excess. rsc.org This provides a non-homoaldol pathway to these valuable chiral synthons. rsc.org
A different approach involves a two-step sequence starting with the asymmetric decarboxylative chlorination of a β-ketocarboxylic acid using an organocatalyst, followed by nucleophilic substitution with a hydroxide (B78521) ion to yield the tertiary α-hydroxyketone without loss of enantiopurity. nih.gov
| Catalytic System | Reactants | Product Type | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Schiff Base-Titanium Complex | Aldehyde + Diketene | 5-Hydroxy-3-ketoester | High | kobe-u.ac.jp |
| N,N-Dibutylnorephedrine (DBNE) + Dialkylzinc | γ-Keto aldehyde + Dialkylzinc | γ-Hydroxy ketone | Up to 96% | rsc.org |
| Chiral Primary Amine (Organocatalyst) | β-Ketocarboxylic Acid + NCS, then TBAOH | Tertiary α-Hydroxyketone | High | nih.gov |
Diastereoselective Pathways in this compound Synthesis
The synthesis of acyclic molecules with multiple stereocenters, such as the different diastereomers of this compound, requires precise control over relative stereochemistry. Diastereoselective aldol reactions are a cornerstone of this type of synthesis.
A well-established pathway to C8 hydroxyketone structures involves a chiral-auxiliary mediated acetate (B1210297) aldol addition. researchgate.net In a notable example, the titanium enolate of N-acetyl-(R)-4-benzyl-thiazolidinethione is reacted with n-hexanal. researchgate.net This reaction proceeds through a highly ordered transition state, leading to the formation of the corresponding acetate aldol adducts with a significant preference for the syn-diastereomer. researchgate.net Specifically, the reaction between n-hexanal and the titanium enolate of N-acetyl-4-benzyl-thiazolidinethione yields the syn-diastereomer, (R)-1-((R)-4-Benzyl-2-thioxo-thiazolidin-3-yl)-3-hydroxy-octan-1-one, and the anti-diastereomer in a roughly 6:1 ratio. researchgate.net The chiral auxiliary can then be cleaved to reveal the β-hydroxyketone functionality. The choice of Lewis acid and reaction temperature is critical in controlling the diastereoselectivity of such reactions. researchgate.net
| Reaction Type | Key Reagents | Key Intermediate | Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary-Mediated Aldol Addition | n-Hexanal, N-acylated (R)-4-benzyl-thiazolidine-2-thione, TiCl₄, DIPEA | (R)-1-((R)-4-Benzyl-2-thioxo-thiazolidin-3-yl)-3-hydroxy-octan-1-one | syn-Diastereomer (69.7% yield) and anti-diastereomer (12.3% yield) | researchgate.net |
Biocatalytic Approaches to this compound and its Derivatives
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. researchgate.net For the synthesis of chiral hydroxyketones, biocatalytic methods can be broadly divided into two categories: conversions using isolated enzymes and transformations employing whole microbial cells. nih.gov These strategies leverage the inherent stereoselectivity of biological systems to produce enantiomerically pure compounds. nih.gov
Enzyme-Catalyzed Conversions (e.g., Lipase-Catalyzed Reactions)
Isolated enzymes are widely used as catalysts in organic synthesis due to their high specificity. nih.gov Lipases, in particular, are frequently employed for the kinetic resolution of racemic α-hydroxy ketones. nih.govcapes.gov.br This process typically involves the enantioselective acylation of the hydroxyl group using an acyl donor like isopropenyl acetate. capes.gov.br The lipase (B570770) selectively catalyzes the reaction for one enantiomer, leaving the other unreacted, thus allowing for the separation of the two enantiomers. capes.gov.brresearchgate.net For example, Lipase from Candida rugosa (CRL) has been used to achieve high enantiomeric excess in the hydrolysis of keto acetates. researchgate.net
Beyond resolution, which is limited to a 50% theoretical yield for the desired enantiomer, other enzymes can be used for direct asymmetric synthesis. nih.gov Thiamine diphosphate-dependent lyases (ThDP-lyases), for instance, can catalyze the umpolung carboligation of aldehydes to form enantiopure α-hydroxy ketones directly from inexpensive starting materials, achieving high yields and enantiomeric excesses. nih.gov
| Enzyme Type | Strategy | Substrate/Reactants | Key Advantage | Reference |
|---|---|---|---|---|
| Lipase (e.g., from Candida rugosa) | Kinetic Resolution (Hydrolysis/Acylation) | Racemic α-hydroxy ketone or its acetate | High enantioselectivity (ee >99%) for resolved products | nih.govresearchgate.net |
| Thiamine Diphosphate (ThDP)-dependent Lyase | Asymmetric Synthesis (Carboligation) | Aldehydes | Direct formation of enantiopure product, overcomes 50% yield limit | nih.gov |
Microbial Transformations for Selective Hydroxylation
Whole-cell biocatalysis utilizes the metabolic machinery of microorganisms to perform complex chemical transformations. nih.gov This approach can be particularly useful for reactions requiring cofactor regeneration, such as hydroxylations. nih.gov
The formation of C8 ketones in microorganisms can occur through the β-oxidation of fatty acids. Fungi such as Penicillium roqueforti are known to metabolize C8 fatty acids (octanoic acid) to produce the corresponding methyl ketone (2-heptanone). massey.ac.nz This process involves the enzymatic machinery for fatty acid breakdown followed by a decarboxylation step. massey.ac.nz
Furthermore, microorganisms can perform highly regioselective hydroxylations on ketone and alkane substrates. Methane-utilizing bacteria, for instance, can oxidize n-alkanes via subterminal oxidation to produce secondary alcohols and methyl ketones. nih.gov The mechanism of microbial hydroxylation of ketones often proceeds through an enol or enolate intermediate. cdnsciencepub.comresearchgate.net Fungi like Rhizopus arrhizus are known to hydroxylate Δ4-3-keto steroids at the C-6β position, a reaction believed to involve the oxidation of a Δ3,5-enolic intermediate, demonstrating a model for the selective introduction of a hydroxyl group adjacent to a ketone. researchgate.net
| Microorganism | Substrate | Transformation Type | Product Class | Reference |
|---|---|---|---|---|
| Penicillium roqueforti | Octanoic Acid (C8 Fatty Acid) | β-Oxidation and Decarboxylation | Methyl Ketones | massey.ac.nz |
| Methylococcus capsulatus | n-Alkanes (e.g., hexane) | Subterminal Oxidation/Hydroxylation | Secondary Alcohols and Methyl Ketones | nih.gov |
| Rhizopus arrhizus | Δ4-3-Keto Steroids | Selective Hydroxylation (via enol) | Hydroxyketones | cdnsciencepub.comresearchgate.net |
Chemical Reactivity and Mechanistic Pathways of 5 Hydroxyoctan 3 One
Reactions of the Hydroxyl Group
The secondary hydroxyl group at the C-5 position is a key site for various chemical transformations, including oxidation, esterification, etherification, and dehydration.
The secondary alcohol in 5-hydroxyoctan-3-one can be oxidized to a carbonyl group. This reaction converts the hydroxyketone into a dione. Common oxidizing agents such as those based on chromium (e.g., pyridinium (B92312) chlorochromate (PCC), chromic acid) or permanganate (B83412) can be employed for this transformation. smolecule.com
The oxidation of the hydroxyl group at the C-5 position of this compound yields octane-3,5-dione .
Mechanism with Chromic Acid (H₂CrO₄):
Ester Formation: The hydroxyl group attacks the chromium atom of chromic acid, forming a chromate (B82759) ester.
Elimination: A base (commonly water) abstracts the proton from the carbon bearing the hydroxyl group (C-5). Simultaneously, the C-O bond breaks, and the electrons move to the chromium atom, reducing it from Cr(VI) to Cr(IV) and forming a carbon-oxygen double bond.
The reaction is generally efficient, though strong oxidizing agents under harsh conditions could potentially lead to cleavage of the carbon-carbon bond. Milder reagents like PCC are often preferred to selectively oxidize secondary alcohols to ketones without over-oxidation.
Table 1: Oxidation of this compound
| Reactant | Reagent(s) | Major Product |
|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC), Dichloromethane (B109758) (CH₂Cl₂) | Octane-3,5-dione |
Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. smolecule.com This reaction is typically catalyzed by an acid. For instance, reacting this compound with acetic anhydride (B1165640) in the presence of a catalyst would yield 5-acetyloxyoctan-3-one . Research on related hydroxy ketones has shown that such reactions can be facilitated by Lewis acids like boron trifluoride diethyl etherate. mdpi.com
Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide ion. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form an ether, such as 5-methoxyoctan-3-one .
Table 2: Esterification and Etherification Products
| Reaction Type | Reagents | Product Name |
|---|---|---|
| Esterification | Acetic Anhydride, Acid Catalyst | 5-Acetyloxyoctan-3-one |
Acid-catalyzed dehydration of the alcohol functional group results in the formation of an alkene (olefin). In the case of this compound, the elimination of water would lead to the formation of a carbon-carbon double bond. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is the major product. Dehydration would likely produce a mixture of α,β-unsaturated ketones.
The principal products would be:
(E/Z)-Oct-4-en-3-one (from elimination involving the hydrogen at C-4)
(E/Z)-Oct-5-en-3-one (from elimination involving the hydrogen at C-6)
The formation of oct-4-en-3-one (B225822) is generally favored because the resulting double bond is conjugated with the carbonyl group, which provides extra stability. This conjugated system is a key structural motif in many organic compounds. The dehydration of 1-hydroxyoctan-3-one has been noted as a potential pathway in the formation or degradation of flavor compounds in wine. researchgate.net
Reactions of the Ketone Moiety
The ketone's carbonyl group is electrophilic at the carbon atom and nucleophilic at the oxygen atom, making it a site for nucleophilic addition reactions and enolization.
The carbonyl carbon of the ketone is susceptible to attack by nucleophiles. This is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate which is then typically protonated.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com This reaction would convert this compound into octane-3,5-diol .
Grignard Reaction: Reaction with an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr), results in the formation of a tertiary alcohol. The addition of CH₃MgBr would yield 3-methyl-octane-3,5-diol after an acidic workup.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond forms a cyanohydrin. This reaction adds a cyano group and a hydroxyl group to the same carbon, producing 3-cyano-3-hydroxy-octan-5-ol .
Ketones with α-hydrogens, like this compound, can exist in equilibrium with their enol tautomers. This keto-enol tautomerism can be catalyzed by either acid or base. The process involves the migration of a proton from an α-carbon to the carbonyl oxygen.
This compound has two α-carbons with protons (at C-2 and C-4) and can therefore form two different enol isomers:
(E/Z)-5-Hydroxyoct-2-en-3-ol (formed by removing a proton from C-2)
(E/Z)-5-Hydroxyoct-3-en-3-ol (formed by removing a proton from C-4)
The enol form is typically a minor component at equilibrium, but it is a crucial reactive intermediate. The formation of the corresponding enolates under basic conditions is a key step in reactions such as aldol (B89426) condensations and α-halogenation. The C-4 position is more sterically hindered, but the resulting internal double bond of the enol is more substituted, suggesting the potential for thermodynamic preference. Conversely, the protons on the C-2 methyl group are sterically more accessible, which could favor the formation of the corresponding enolate under kinetic control.
Table 3: Tautomers of this compound
| Tautomer Type | Structure Name |
|---|---|
| Keto Form (Major) | This compound |
| Enol Form 1 | (E/Z)-5-Hydroxyoct-2-en-3-ol |
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| 5-Acetyloxyoctan-3-one | C₁₀H₁₈O₃ |
| 3-Cyano-3-hydroxy-octan-5-ol | C₉H₁₇NO₂ |
| This compound | C₈H₁₆O₂ |
| 5-Methoxyoctan-3-one | C₉H₁₈O₂ |
| 3-Methyl-octane-3,5-diol | C₉H₂₀O₂ |
| Octane-3,5-diol | C₈H₁₈O₂ |
| Octane-3,5-dione | C₈H₁₄O₂ |
| (E/Z)-Oct-4-en-3-one | C₈H₁₄O |
| (E/Z)-Oct-5-en-3-one | C₈H₁₄O |
| 1-Hydroxyoctan-3-one | C₈H₁₆O₂ |
| Acetic Anhydride | C₄H₆O₃ |
| Boron trifluoride diethyl etherate | C₄H₁₀BF₃O |
| Chromic Acid | H₂CrO₄ |
| Dichloromethane | CH₂Cl₂ |
| Hydrogen Cyanide | HCN |
| Lithium aluminum hydride | AlH₄Li |
| Methyl Iodide | CH₃I |
| Methylmagnesium bromide | CH₃BrMg |
| Pyridinium chlorochromate (PCC) | C₅H₆ClCrNO₃ |
| Sodium borohydride | BH₄Na |
Derivatization Reactions for Analytical or Synthetic Utility (e.g., Oxime Formation)
This compound, a β-hydroxy ketone, possesses two reactive functional groups: a hydroxyl (-OH) group and a carbonyl (C=O) group. This dual functionality allows for a variety of derivatization reactions that are useful for both analytical detection and synthetic applications. These reactions can target either the hydroxyl or the carbonyl group, or sometimes both, to modify the molecule's properties for specific purposes.
One of the most common derivatization reactions for ketones is the formation of an oxime . This reaction involves the treatment of the ketone with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of this compound. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime.
The formation of oximes is particularly valuable for analytical purposes. For instance, in the analysis of related compounds like 1-octen-3-one (B146737) in wine, derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) is employed to create oxime isomers. researchgate.net This process enhances the volatility and thermal stability of the analyte, making it more amenable to gas chromatography (GC) analysis. researchgate.net The resulting oximes can be detected with high specificity and sensitivity using techniques like mass spectrometry (MS). researchgate.net A similar approach could be applied to this compound for its quantification in various matrices.
Beyond oxime formation, other derivatization reactions of the carbonyl group include the formation of hydrazones and semicarbazones. The hydroxyl group of this compound can undergo esterification with carboxylic acids or acylation with acid chlorides to form esters. smolecule.com These reactions are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for creating new molecules with different biological or physical properties.
For synthetic utility, the dual functionality of β-hydroxy ketones like this compound makes them valuable building blocks. For example, the hydroxyl group can direct stereoselective reductions of the ketone, or it can be used to form cyclic structures. The ability to selectively react one functional group while leaving the other intact is a key strategy in the multi-step synthesis of more complex molecules.
Table 1: Key Derivatization Reactions of this compound
| Functional Group | Reagent | Product | Utility |
|---|---|---|---|
| Carbonyl (C=O) | Hydroxylamine (NH₂OH) | Oxime | Analytical, Synthetic |
| Carbonyl (C=O) | Hydrazine (N₂H₄) | Hydrazone | Synthetic |
| Hydroxyl (-OH) | Carboxylic Acid (R-COOH) | Ester | Synthetic |
| Hydroxyl (-OH) | Acid Chloride (R-COCl) | Ester | Synthetic |
Intermolecular Interactions and Supramolecular Assembly Potential
The molecular structure of this compound, with its hydrogen bond donor (hydroxyl group) and two hydrogen bond acceptor sites (carbonyl and hydroxyl oxygens), allows for a range of intermolecular interactions that can lead to the formation of supramolecular assemblies. lookchem.com These non-covalent interactions are crucial in determining the physical properties of the compound, such as its boiling point, solubility, and crystal structure.
Hydrogen bonding is the most significant intermolecular force for this compound. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and carbonyl groups can act as hydrogen bond acceptors. lookchem.comnih.gov This allows for the formation of various hydrogen-bonded networks. For example, molecules of this compound can form dimers or longer chains through head-to-tail hydrogen bonding between the hydroxyl group of one molecule and the carbonyl group of another.
Studies on related β-hydroxy ketones have shown that they can form well-defined supramolecular structures in the solid state. researchgate.net For instance, some β-hydroxy ketones self-assemble into helical structures through intermolecular hydrogen bonds between the alcohol and carbonyl groups. rsc.org These structures can be influenced by the stereochemistry of the molecule and the presence of other functional groups. The flexibility of the octan-one chain in this compound, with five rotatable bonds, allows it to adopt various conformations to facilitate these interactions. lookchem.com
The potential for supramolecular assembly is not limited to self-assembly. This compound can also co-crystallize with other molecules that have complementary hydrogen bonding sites, leading to the formation of more complex, multi-component structures. The principles of crystal engineering can be applied to design and predict the formation of these supramolecular architectures. The study of these interactions is important for understanding how this compound might interact with biological receptors or other molecules in a complex environment.
Table 2: Intermolecular Interaction Potential of this compound
| Interaction Type | Donor/Acceptor | Potential Assembly |
|---|---|---|
| Hydrogen Bonding | -OH (donor), C=O (acceptor) | Dimers, Chains, Helices |
| Hydrogen Bonding | -OH (donor), -OH (acceptor) | Networks |
| Dipole-Dipole | Carbonyl group | Ordered packing |
| Van der Waals | Alkyl chain | Close packing |
Photochemical and Electrochemical Reactivity Investigations
The presence of a carbonyl group in this compound makes it a candidate for photochemical and electrochemical reactions. These types of reactions can lead to a variety of products through different mechanistic pathways.
Photochemical Reactivity:
The photochemistry of ketones is a well-studied area of organic chemistry. Upon absorption of UV light, the carbonyl group of this compound can be excited to a singlet or triplet state. The subsequent reactions depend on the nature of the excited state and the molecular environment.
For β-hydroxy ketones, a characteristic photochemical reaction is the Norrish Type II reaction . This involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to form an enol and an alkene, or it can cyclize to form a cyclobutanol. In the case of this compound, this would involve abstraction of a hydrogen from the C5 hydroxyl group or the C4 methylene (B1212753) group.
Research on other β-hydroxy ketones has shown that irradiation can lead to the formation of cyclopropane-1,2-diols, 1,3-diketones, and other rearrangement products. rsc.orgrsc.org The specific products formed would depend on the reaction conditions, such as the solvent and the wavelength of light used. The photolysis of some cyclic α-hydroxy ketones has been shown to proceed via α-cleavage to give diradicals that can rearrange to form lactones. cdnsciencepub.com
Electrochemical Reactivity:
The carbonyl group of this compound is also electrochemically active and can be either reduced or oxidized.
Electrochemical reduction of ketones typically involves the transfer of one or two electrons to the carbonyl group. In the presence of a proton source, this leads to the formation of an alcohol. For this compound, reduction of the carbonyl group would yield octane-3,5-diol. The electrochemical reduction of carbonyl compounds is an environmentally friendly alternative to using chemical reducing agents. organic-chemistry.org The presence of the hydroxyl group in this compound could influence the stereochemical outcome of the reduction.
Electrochemical oxidation of the hydroxyl group in this compound could lead to the formation of a diketone, octane-3,5-dione. Alternatively, electrochemical methods could be used to facilitate other reactions, such as the α-hydroxymethylation of the ketone. wmu.edu.cn Electrochemical studies can provide valuable information about the redox potentials of the molecule and the mechanisms of electron transfer reactions.
Table 3: Potential Photochemical and Electrochemical Reactions of this compound
| Reaction Type | Functional Group | Potential Products |
|---|---|---|
| Photochemical (Norrish Type II) | Carbonyl (C=O) | Enol, Alkene, Cyclobutanol |
| Photochemical (Rearrangement) | Carbonyl (C=O), Hydroxyl (-OH) | Cyclopropanediols, Diketones |
| Electrochemical (Reduction) | Carbonyl (C=O) | Diol |
| Electrochemical (Oxidation) | Hydroxyl (-OH) | Diketone |
Stereochemical Investigations of 5 Hydroxyoctan 3 One and Its Isomeric Forms
Enantiomeric Purity Determination and Chiral Resolution Methods
The separation of a racemic mixture, which contains equal amounts of two enantiomers, into its individual, pure enantiomers is a process known as resolution. Since enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their separation presents a significant challenge. libretexts.org
One of the most effective methods for resolving a racemic mixture of a hydroxy ketone like 5-hydroxyoctan-3-one involves its reaction with a chiral resolving agent. For a racemic alcohol, this can be achieved by reacting it with a chiral acid or its derivative to form a mixture of diastereomers. libretexts.org These diastereomeric salts or esters possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org Once separated, the individual diastereomers can be treated to regenerate the pure enantiomers of the original alcohol. libretexts.org
The enantiomeric purity, often expressed as enantiomeric excess (ee), quantifies the amount of one enantiomer present in a mixture relative to the other. It is a crucial parameter in stereoselective synthesis and for the characterization of chiral compounds. The formula for calculating enantiomeric excess is:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
where [R] and [S] are the concentrations of the (R)- and (S)-enantiomers, respectively. An enantiomerically pure sample has an ee of 100%, while a racemic mixture has an ee of 0%. masterorganicchemistry.com
The determination of enantiomeric excess is commonly performed using chiral chromatography techniques, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. wiley-vch.deuni-regensburg.de For instance, the enantiomeric excess of hydroxy ketones can be determined by CSP-HPLC analysis using specific chiral columns and solvent systems. uni-regensburg.de
Stereochemical Configuration Assignment (e.g., (S)- and (R)-Configurations)
The absolute configuration of a chiral center, designated as either (R) or (S), is determined by the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns priorities to the four substituents attached to the chiral carbon based on their atomic number. The molecule is then oriented so that the lowest priority group points away from the viewer. If the sequence of the remaining three groups in descending order of priority is clockwise, the configuration is assigned as (R) (from the Latin rectus, for right). If the sequence is counterclockwise, it is assigned as (S) (from the Latin sinister, for left). muni.cz
The determination of the absolute configuration of a molecule like this compound can be achieved through various methods. One definitive technique is X-ray crystallography of a single crystal of the compound or a suitable derivative. wiley-vch.de Spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy, can also provide information about the relative stereochemistry of a molecule. mdpi.com In some cases, the absolute configuration can be inferred by comparing the optical rotation of the synthesized compound with that of a known standard or by correlating it to a compound of known stereochemistry through a series of stereospecific reactions.
For example, in the synthesis of related hydroxy ketones, the stereochemical outcome is often determined by the configuration of a chiral auxiliary or catalyst used in the reaction. nih.gov The stereochemistry of the final product can then be deduced from the known mechanism of the stereoselective reaction.
Impact of Stereochemistry on Molecular Recognition and Interactions (Pre-Clinical Relevance)
The three-dimensional structure of a molecule is paramount in its interaction with biological systems, which are themselves chiral. Enzymes, receptors, and other biological macromolecules often exhibit a high degree of stereoselectivity, meaning they will interact preferentially with one enantiomer over the other. This differential interaction can lead to significant differences in the biological activity, potency, and metabolic pathways of the two enantiomers. muni.cz
In the context of pre-clinical research, understanding the stereochemistry of a compound like this compound is crucial. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive, less active, or even produce undesirable side effects. muni.cz For instance, many chiral hydroxy ketones function as pheromones in insects, and their biological activity is often highly dependent on their stereochemistry. muni.cz The specific enantiomer is recognized by the insect's chemoreceptors, triggering a specific behavioral response. muni.cz The incorrect enantiomer may be completely inactive or even antagonistic. researchgate.net
The field of drug development has increasingly recognized the importance of stereochemistry, with regulatory agencies often requiring the development of single-enantiomer drugs to ensure greater selectivity and safety. muni.cz Therefore, the investigation into the stereospecific interactions of this compound with biological targets is a critical step in assessing its potential as a bioactive molecule.
Chiral Pool Synthesis Strategies and Deracemization Processes
The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. There are several strategies to achieve this, including chiral pool synthesis and deracemization.
Chiral Pool Synthesis involves the use of readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. These chiral building blocks are then converted through a series of chemical reactions into the desired target molecule, transferring their stereochemistry to the final product. For example, the synthesis of chiral hydroxy ketones can be achieved starting from a chiral building block derived from a natural product like (S)-ethyl lactate. mdpi.com
Deracemization is a process that converts a racemic mixture into a single, pure enantiomer. This can be achieved through various methods, including:
Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the other enantiomer in excess. A significant drawback is that the maximum theoretical yield of the desired enantiomer is 50%.
Dynamic Kinetic Resolution: This process combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer, with a potential yield of up to 100%.
Enzymatic Deracemization: Enzymes are highly stereoselective catalysts and can be used to effect deracemization. For instance, alcohol dehydrogenases can be used for the enzymatic reduction of a ketone precursor to a chiral alcohol. google.com By employing a cofactor regeneration system, the equilibrium of the reaction can be shifted to favor the formation of the desired enantiomer. google.com Biocatalytic processes using ketoreductases can also selectively reduce diketones to produce chiral hydroxy ketones with high enantioselectivity. smolecule.comuni-duesseldorf.de
These strategies provide powerful tools for the synthesis of enantiomerically pure this compound, which is essential for elucidating its specific biological functions and for any potential applications where stereochemical purity is critical.
Advanced Analytical Characterization of 5 Hydroxyoctan 3 One and Its Metabolites
Chromatographic Separations
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as 5-hydroxyoctan-3-one. The development of a robust GC-MS method hinges on the careful optimization of several key parameters to ensure effective separation, high sensitivity, and consistent reproducibility. These parameters typically include the choice of capillary column, the oven temperature program, the injector temperature, and the flow rate of the carrier gas.
For hydroxylated ketones like this compound, a derivatization step is often necessary to enhance volatility and improve the shape of the chromatographic peaks. researchgate.net A common and effective derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). researchgate.netcopernicus.org This process transforms the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether, making the compound more amenable to GC analysis. researchgate.net In some applications, other silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also employed, sometimes in combination with TMCS to derivatize both hydroxyl and ketone groups. researchgate.netcopernicus.org
Method validation is a critical step to confirm the reliability of the developed GC-MS method for quantitative purposes. This involves assessing several performance characteristics, including:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: The closeness of the test results obtained by the method to the true value.
Table 1: Example Parameters for a Validated GC-MS Method for this compound Analysis
| Parameter | Condition |
| Chromatograph | Agilent 7890A GC or similar |
| Mass Spectrometer | Agilent 5975C MS or similar |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C for 2 min, ramp at 12°C/min to 240°C, then at 100°C/min to 280°C |
| Injector Temp | 250°C |
| Injection Mode | Splitless |
| MS Source Temp | 200°C |
| MS Quad Temp | 100°C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 50-650 |
| Derivatization | MSTFA with 1% TMCS at 60°C for 30 min |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
For the analysis of this compound and its metabolites within complex biological samples like serum, plasma, or tissue extracts, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. ddtjournal.comresearchgate.netnih.gov Its high selectivity and sensitivity often permit the direct analysis of these compounds with minimal sample preparation. ddtjournal.comnih.gov
The development of an LC-MS/MS method requires the optimization of both the liquid chromatography separation and the mass spectrometric detection. ddtjournal.com Reversed-phase chromatography, frequently utilizing a C18 column, is a common approach. The mobile phase usually comprises a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid to enhance ionization. nih.gov
Electrospray ionization (ESI) is a widely used ionization source for this type of analysis. ddtjournal.com For quantitative studies, the mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions, significantly reducing interference from the sample matrix. ddtjournal.com While derivatization is less common than in GC-MS, it can be employed in LC-MS/MS to improve ionization efficiency and sensitivity for certain analytes. ddtjournal.commdpi.com
Table 2: Typical LC-MS/MS Parameters for the Analysis of this compound Metabolites
| Parameter | Condition |
| LC System | Waters Acquity Classic UPLC or similar |
| Mass Spectrometer | Waters Xevo TQS triple quadrupole MS or similar |
| Column | Waters Cortecs UPLC T3 (100 x 2.1 mm, 1.6 µm) |
| Mobile Phase A | 0.0125% Acetic acid in water:methanol (98:2) |
| Mobile Phase B | 0.0125% Acetic acid in water:methanol (60:40) |
| Gradient | A time-programmed gradient from 0% to 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 17.5°C |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| IonSpray Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| MRM Transitions | Specific precursor and product ions for each analyte and internal standard |
Chiral Chromatography for Enantiomeric Analysis
The presence of a stereocenter at the carbon atom bearing the hydroxyl group means that this compound exists as two enantiomers: (R)- and (S)-5-hydroxyoctan-3-one. Since these enantiomers can exhibit different biological activities, their separation and individual quantification are often crucial. Chiral chromatography is the primary technique employed for this purpose.
Both chiral Gas Chromatography (GC) and chiral Liquid Chromatography (LC) can be utilized for enantiomeric separation.
Chiral GC: This technique uses a capillary column with a chiral stationary phase (CSP). For the separation of hydroxylated compounds, cyclodextrin-based CSPs are frequently used, often after derivatization of the analyte to increase its volatility.
Chiral LC: In this method, the HPLC column is packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds, including those with hydroxyl and ketone functional groups. The selection of the mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is critical for achieving successful enantiomeric resolution.
Table 3: Example of a Chiral LC Method for Enantiomeric Separation
| Parameter | Condition |
| LC System | Standard HPLC system with UV detector |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
Spectroscopic Techniques for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the definitive structural elucidation of organic molecules like this compound and its metabolites.
¹H NMR: Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the spectrum would show characteristic signals for the methyl protons, the various methylene (B1212753) protons, and the methine proton at the hydroxyl-bearing carbon. The splitting patterns of these signals reveal adjacent proton relationships.
¹³C NMR: Carbon-13 NMR spectroscopy identifies the different types of carbon atoms present. Key resonances would include the carbonyl carbon (typically in the 200-220 ppm range), the carbon attached to the hydroxyl group (around 60-70 ppm), and the aliphatic carbons of the octyl chain.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for confirming the complete molecular structure. For example, an HMBC experiment would reveal long-range correlations between protons and carbons, definitively placing the ketone and hydroxyl functional groups within the carbon skeleton.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~0.9 (t) | ~13.9 |
| 2 | ~1.6 (m) | ~35.8 |
| 4 | ~2.5 (t) | ~48.9 |
| 5 | ~4.0 (m) | ~68.2 |
| 6 | ~1.4 (m) | ~29.5 |
| 7 | ~1.3 (m) | ~22.5 |
| 8 | ~0.9 (t) | ~14.0 |
| OH | Variable | - |
| C=O (C3) | - | ~212.5 |
Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are excellent for identifying the functional groups within a molecule. mdpi.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by two key absorption bands. A strong and broad band in the 3600-3200 cm⁻¹ region corresponds to the O-H stretching vibration of the alcohol functional group. Additionally, a strong and sharp absorption peak around 1710 cm⁻¹ is indicative of the C=O stretching vibration of the ketone. mdpi.com The C-H stretching vibrations of the aliphatic chain would be observed in the 3000-2850 cm⁻¹ range. mdpi.com
Raman Spectroscopy: Raman spectroscopy also provides a characteristic fingerprint of the molecule. The C=O stretch typically gives a strong and sharp band in the Raman spectrum. While the O-H stretch is often weak and broad in Raman spectra, other skeletal vibrations can provide complementary information to the IR spectrum for a comprehensive analysis.
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3600-3200 | Strong, Broad |
| C-H (Aliphatic) | Stretching | 3000-2850 | Medium to Strong |
| C=O (Ketone) | Stretching | ~1710 | Strong, Sharp |
| C-O (Alcohol) | Stretching | 1260-1000 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass instruments, HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within 5 parts per million (ppm) of the theoretical value. This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, a critical step in distinguishing it from other isomeric or isobaric compounds.
The molecular formula of this compound is C8H16O2. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high precision. This calculated exact mass serves as a reference against which experimental data from HRMS analysis is compared for confident identification.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C8H16O2 |
| Monoisotopic Mass | 144.115029749 Da |
| Nominal Mass | 144 Da |
This interactive table provides the fundamental mass values for this compound used in HRMS analysis.
In practice, HRMS analysis coupled with techniques like gas chromatography (GC) or liquid chromatography (LC) would involve ionizing the this compound molecule and measuring the m/z of its molecular ion ([M]+) or a protonated/adducted species (e.g., [M+H]+, [M+Na]+). The experimentally determined mass is then compared to the theoretical value. A low mass error provides strong evidence for the presence of the compound. For instance, the analysis of various C8H16O2 isomers, such as octanoic acid and 2-ethylhexanoic acid, has demonstrated the power of HRMS to distinguish between compounds with the same nominal mass. sciex.com The high resolving power of these instruments is essential for separating the signal of this compound from matrix interferences, which is particularly important when analyzing complex samples for metabolites.
Hyphenated Techniques and Specialized Detection Methods (e.g., GC-Electroantennogram Detection)
Hyphenated analytical techniques, which couple a separation method with a detection method, provide enhanced analytical capabilities. For a semiochemical like this compound, one of the most powerful specialized detection methods is Gas Chromatography-Electroantennogram Detection (GC-EAD). This technique is paramount in the field of chemical ecology for identifying biologically active volatile compounds.
In a GC-EAD system, the effluent from the GC column is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides chemical information about the separated compounds. The other stream is passed over an insect antenna, which serves as a biological detector. If a compound eluting from the GC column is olfactorily active (i.e., a pheromone or kairomone), it will elicit a measurable electrical response from the antenna, which is recorded as an electroantennogram (EAG).
Research into the pheromones of longhorn beetles (family Cerambycidae) has identified isomers of this compound, such as (S)-2-hydroxyoctan-3-one, as key aggregation-sex pheromone components. researchgate.net In these studies, GC-EAD was the critical tool used to pinpoint which of the many volatile compounds collected from the insects were actually detected by their antennae. researchgate.netnist.gov By comparing the retention time of a peak on the FID or MS chromatogram with a simultaneous response on the EAG, researchers can definitively identify the biologically relevant compounds.
Table 2: Application of GC-EAD in Pheromone Identification
| Analytical Technique | Purpose | Finding for Related Compounds |
| GC-EAD | Identification of biologically active volatiles | Antennae of Plagionotus detritus show strong responses to isomers like (S)-2-hydroxyoctan-3-one. researchgate.net |
| GC-MS | Structural elucidation of active compounds | Confirms the identity of the EAD-active peaks. nist.gov |
This interactive table summarizes the role of GC-EAD in identifying pheromone components related to this compound.
This approach allows for the rapid screening of complex volatile blends to isolate compounds that mediate insect behavior, a task that would be nearly impossible using chemical detectors alone.
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, which contains both a hydroxyl (-OH) and a ketone (C=O) group, derivatization can significantly enhance its performance in chromatographic analyses, particularly with GC-MS. thermofisher.com
The primary goals of derivatizing this compound are:
To increase volatility and thermal stability: The polar hydroxyl group can cause poor peak shape (tailing) and potential degradation in a hot GC injection port. Converting it to a less polar, more stable group improves chromatographic performance.
To enhance mass spectrometric fragmentation: Derivatization can introduce specific chemical moieties that lead to characteristic and predictable fragmentation patterns upon ionization in the mass spectrometer, aiding in structural confirmation.
To improve detection sensitivity: Certain derivatives can be detected with much higher sensitivity by specific detectors.
Common derivatization strategies applicable to the functional groups in this compound include:
Silylation: This is a widely used technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. The resulting TMS ether is more volatile and less polar than the original alcohol. thermofisher.com
Acylation: The hydroxyl group can be converted into an ester using acylating reagents. For example, using fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) creates derivatives that are highly sensitive to electron capture detection (ECD). Acetic anhydride can also be used to form acetate (B1210297) esters, which produce characteristic fragment ions in MS analysis, such as the loss of a ketene (B1206846) molecule ([M-42]+). mdpi.com
Oximation: The ketone group can be derivatized by reacting it with a hydroxylamine (B1172632) reagent, such as hydroxylamine hydrochloride or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This reaction forms an oxime, which is more stable for GC analysis. PFBHA derivatives are particularly useful for trace analysis due to their high sensitivity in ECD. thermofisher.com
Table 3: Common Derivatization Reagents for this compound
| Functional Group | Derivatization Reaction | Common Reagent | Benefit |
| Hydroxyl (-OH) | Silylation | BSTFA, MSTFA | Increased volatility, improved peak shape |
| Hydroxyl (-OH) | Acylation | Acetic Anhydride, TFAA | Enhanced detection (ECD), characteristic MS fragmentation mdpi.com |
| Ketone (C=O) | Oximation | Hydroxylamine, PFBHA | Increased stability, enhanced detection (ECD) thermofisher.com |
This interactive table outlines potential derivatization strategies for the functional groups present in this compound.
The choice of derivatization strategy depends on the analytical objective, the sample matrix, and the instrumentation available. For comprehensive metabolic profiling, a two-step derivatization involving methoximation of the carbonyl group followed by silylation of the hydroxyl group is a common and effective approach to analyze a wide range of metabolites simultaneously by GC-MS. thermofisher.com
Computational and Theoretical Chemistry Studies on 5 Hydroxyoctan 3 One
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 5-Hydroxyoctan-3-one. These studies focus on the distribution of electrons within the molecule, which dictates its stability and reactivity.
A key aspect of β-hydroxy ketones is the potential for keto-enol tautomerism, an equilibrium between the ketone form and the corresponding enol form. mdpi.comperlego.com Theoretical calculations can predict the relative stability of these tautomers. For simple ketones, the keto form is generally more stable. researchgate.net The presence of solvents can also shift the equilibrium, an effect that can be modeled using approaches like the Polarizable Continuum Model (PCM). acs.org
Calculations of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scielo.org.za Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. scielo.org.zaresearchgate.net For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites for electrophilic attack, and positive potential (blue) around the hydroxyl proton.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Characteristic | Significance |
| HOMO Energy | Localized primarily on the hydroxyl and carbonyl oxygen atoms | Region of the molecule most likely to donate electrons. |
| LUMO Energy | Localized on the carbonyl carbon and adjacent atoms | Region of the molecule most likely to accept electrons. |
| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability. |
| MEP Minimum | Located near the carbonyl oxygen | Most probable site for electrophilic attack. |
| MEP Maximum | Located near the hydroxyl hydrogen | Most probable site for nucleophilic attack or hydrogen bonding. |
| Keto-Enol ΔG | Positive value (Keto favored) | The ketone tautomer is thermodynamically more stable than the enol form under standard conditions. perlego.comresearchgate.net |
This table is generated based on typical findings for β-hydroxy ketones as described in the literature. scielo.org.zaresearchgate.net
Molecular Dynamics Simulations of Conformational Landscapes
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the molecule's movement and conformational flexibility over time. For a flexible molecule like this compound, with its rotatable single bonds, MD simulations can map its conformational landscape.
A primary focus of MD simulations on this molecule would be the potential for intramolecular hydrogen bonding between the hydroxyl group at C5 and the carbonyl group at C3. This interaction would lead to the formation of a pseudo-six-membered ring, significantly influencing the molecule's preferred three-dimensional shape. Simulations can reveal the stability of this hydrogen bond in various environments (e.g., in a vacuum vs. in a polar or non-polar solvent) and the population of different conformers (e.g., extended vs. cyclic). Understanding these conformational preferences is crucial as the shape of a molecule often dictates its biological activity. researchgate.net
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Significance |
| O-C5-C4-C3 | Defines the relative position of the hydroxyl and carbonyl groups. | Determines the feasibility and geometry of the intramolecular hydrogen bond. |
| C6-C5-C4-C3 | Governs the orientation of the propyl group relative to the core structure. | Influences steric hindrance and overall molecular shape. |
| C5-C4-C3-C2 | Describes the backbone torsion of the keto-group. | Affects the planarity and accessibility of the carbonyl group. |
| C4-C3-C2-C1 | Governs the orientation of the ethyl group. | Contributes to the overall steric profile of the molecule. |
This table outlines the structural parameters that would be monitored during an MD simulation to characterize the molecule's flexibility and dominant conformations.
Structure-Activity Relationship Modeling for Potential Bioactivity (Pre-Clinical Theoretical)
Given that related hydroxy-ketones are found in nature and can act as flavor compounds or pheromones, theoretical Structure-Activity Relationship (SAR) studies are valuable for predicting the potential bioactivity of this compound. ives-openscience.euresearchgate.netmdpi.com SAR modeling links a molecule's structural features to its biological effect. mdpi.com
Computational techniques like molecular docking can be used to simulate the interaction of this compound with biological targets such as enzymes or olfactory receptors. scielo.org.za For instance, based on the known role of 1-hydroxyoctan-3-one as a flavor compound in wine, one could perform docking studies against models of human olfactory receptors to hypothesize which ones it might activate. ives-openscience.euresearchgate.net Similarly, studies on other β-hydroxy ketones have shown they can be ligands for viral proteases, suggesting another avenue for theoretical investigation. scielo.org.za These pre-clinical theoretical models help prioritize compounds for further experimental testing.
Table 3: Hypothetical Workflow for Molecular Docking of this compound
| Step | Description | Example Tools/Methods |
| 1. Target Identification | Select a protein target (e.g., human olfactory receptor, fungal enzyme). | Protein Data Bank (PDB), literature review. |
| 2. Ligand Preparation | Generate a low-energy 3D conformer of this compound. | Avogadro, Open Babel. |
| 3. Binding Site Definition | Identify the active or allosteric site on the protein target. | Based on known co-crystallized ligands or prediction servers. |
| 4. Molecular Docking | Place the ligand into the binding site in various orientations and score the poses. | AutoDock, Glide, GOLD. |
| 5. Analysis of Results | Analyze the best-scoring poses, focusing on interactions like hydrogen bonds and van der Waals contacts. | PyMOL, Discovery Studio Visualizer. |
This table outlines the standard in silico procedure for predicting the interaction between a small molecule and a protein target. scielo.org.za
Reaction Pathway Predictions and Transition State Analysis
Theoretical chemistry is exceptionally useful for mapping out potential chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with them. For this compound, a key reaction pathway amenable to computational study is the retro-aldol condensation. acs.orgresearchgate.net
This reaction involves the cleavage of the C3-C4 bond, decomposing the molecule into propanal and 2-pentanone. Computational studies, typically using DFT, can model this process. Researchers can locate the geometry of the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy (Ea). researchgate.net Studies on similar β-hydroxy ketones indicate that this decomposition often proceeds through a cyclic, six-membered transition state. researchgate.net The reaction can be uncatalyzed (thermal decomposition) or catalyzed, and computational models can explore the effects of different catalysts, such as acids, bases, or metal ions, on the reaction pathway and energy barriers. rsc.org
Table 4: Key Parameters from a Theoretical Reaction Pathway Analysis (Retro-Aldol)
| Parameter | Definition | Significance for this compound |
| Reactant Energy (Er) | The calculated ground-state energy of the this compound molecule. | Baseline for all energy comparisons. |
| Transition State (TS) Geometry | The specific atomic arrangement at the peak of the energy barrier. | Reveals the mechanism (e.g., bond breaking/forming distances in the cyclic TS). |
| Transition State Energy (Ets) | The energy of the transition state structure. | The highest energy point the reaction must overcome. |
| Activation Energy (Ea) | The energy difference between the TS and the reactants (Ets - Er). | Determines the reaction rate; a higher Ea means a slower reaction. |
| Product Energy (Ep) | The sum of the ground-state energies of the products (propanal + 2-pentanone). | Endpoint for the energy profile. |
| Reaction Energy (ΔErxn) | The energy difference between products and reactants (Ep - Er). | Indicates if the overall reaction is exothermic (negative) or endothermic (positive). |
This table summarizes the essential data points obtained from a DFT calculation of a reaction mechanism, providing a quantitative understanding of the reaction's feasibility and kinetics. researchgate.netrsc.org
Biosynthetic and Degradation Pathways of 5 Hydroxyoctan 3 One in Biological and Environmental Systems
Elucidation of Enzymatic Biosynthesis Pathways
The enzymatic biosynthesis of 5-Hydroxyoctan-3-one has not been definitively characterized in a specific organism. However, based on known biochemical reactions for the formation of α-hydroxy ketones, a likely pathway involves the enzymatic reduction of a diketone precursor. One such proposed pathway could be initiated from metabolites derived from fatty acid metabolism.
Table 1: Proposed Enzymatic Biosynthesis of this compound
| Step | Proposed Reaction | Precursor(s) | Putative Enzyme Class | Product |
| 1 | Condensation | Acetyl-CoA and Hexanoyl-CoA | Thiolase | 3-Oxooctanoyl-CoA |
| 2 | Hydrolysis | 3-Oxooctanoyl-CoA | Thioesterase | 3-Oxooctanoic acid |
| 3 | Oxidation | 3-Oxooctanoic acid | Decarboxylase/Oxidase | Octan-3,5-dione |
| 4 | Asymmetric Reduction | Octan-3,5-dione | Ketoreductase/Dehydrogenase | This compound |
A key enzymatic step in the proposed biosynthesis of this compound is the reduction of the diketone, octan-3,5-dione. This reaction is analogous to the formation of other chiral α-hydroxy ketones by microbial enzymes. For instance, butanediol dehydrogenases are known to catalyze the stereoselective reduction of diketones to their corresponding hydroxy ketones. The specific stereochemistry of the resulting this compound would be dependent on the enantiospecificity of the particular ketoreductase involved. The initial building blocks, such as acetyl-CoA and hexanoyl-CoA, are common intermediates in fatty acid metabolism, suggesting that the biosynthesis of the carbon backbone of this compound is linked to lipid metabolic pathways.
Metabolic Transformations in Fungal or Microbial Systems
Once formed, this compound can undergo various metabolic transformations in fungal and microbial systems. These transformations are generally detoxification pathways or mechanisms to utilize the compound as a carbon and energy source. Based on the metabolism of other ketones, several key reactions can be proposed.
One significant metabolic route for ketones in microorganisms is the Baeyer-Villiger oxidation. This reaction is catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which insert an oxygen atom adjacent to the carbonyl group, forming an ester. In the case of this compound, this would result in the formation of an ester, which can then be hydrolyzed by esterases into a carboxylic acid and an alcohol.
Another potential transformation is the oxidation of the secondary alcohol group at the C5 position to a ketone, which would yield the diketone octan-3,5-dione. Conversely, the ketone at the C3 position could be reduced to a hydroxyl group, forming octane-3,5-diol. The specific pathway followed would depend on the microbial species and the enzymatic machinery present. For example, yeasts such as Candida have been shown to metabolize aliphatic ketones through both oxidative and reductive pathways. nih.gov
Table 2: Potential Metabolic Transformations of this compound in Microbial Systems
| Transformation | Enzyme Class | Potential Product(s) |
| Baeyer-Villiger Oxidation | Monooxygenase | Propyl pentanoate or Ethyl 2-hydroxyhexanoate |
| Hydrolysis of Ester | Esterase | Pentanoic acid and Propanol, or Hexanoic acid and Ethanol |
| Oxidation of Hydroxyl Group | Dehydrogenase | Octan-3,5-dione |
| Reduction of Ketone Group | Dehydrogenase | Octane-3,5-diol |
Formation of Degradation Products and Their Chemical Characterization
The degradation of this compound leads to the formation of various smaller, more polar molecules. The specific degradation products will depend on the degradation pathway.
Based on the proposed metabolic transformations, several key degradation products can be anticipated. The Baeyer-Villiger oxidation pathway is a well-documented mechanism for the microbial degradation of ketones. ethz.ch This pathway, when applied to this compound, would lead to the formation of an ester. Subsequent hydrolysis of this ester would yield a carboxylic acid and an alcohol. For example, if the oxygen is inserted between C3 and C4, the resulting ester would be propyl 2-hydroxypentanoate, which upon hydrolysis would yield propanol and 2-hydroxypentanoic acid.
Further microbial metabolism of these initial degradation products would lead to their complete mineralization to carbon dioxide and water under aerobic conditions. Under anaerobic conditions, the degradation may be less complete, potentially leading to the accumulation of intermediate fatty acids.
Table 3: Potential Degradation Products of this compound
| Degradation Pathway | Initial Product(s) | Further Degradation Products |
| Baeyer-Villiger Oxidation & Hydrolysis | Carboxylic acids (e.g., pentanoic acid, hexanoic acid), Alcohols (e.g., propanol, ethanol) | Shorter-chain fatty acids, CO2, H2O |
| Hydroxyl Group Oxidation | Octan-3,5-dione | Further breakdown products |
| Ketone Group Reduction | Octane-3,5-diol | Further breakdown products |
The chemical characterization of these degradation products would typically be carried out using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed during microbial degradation studies.
Emerging Research Frontiers and Future Perspectives in 5 Hydroxyoctan 3 One Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of 5-hydroxyoctan-3-one and related α-hydroxy ketones is an active area of research, with a focus on improving efficiency and sustainability. Traditional methods often involve multiple steps and the use of hazardous reagents. Emerging strategies aim to overcome these limitations through innovative catalytic and biocatalytic approaches.
Biocatalytic Methods: Enzymes offer a green and highly selective alternative to conventional chemical synthesis. smolecule.com The use of enzymes like lipases, alcohol dehydrogenases, or ketoreductases can facilitate the stereoselective synthesis of chiral hydroxy ketones under mild reaction conditions. smolecule.comsmolecule.com For instance, biocatalytic processes can selectively reduce diketones to produce compounds like 6-hydroxyoctan-3-one, a structural isomer of the target molecule, highlighting the potential for enzymatic synthesis of this compound. smolecule.com The use of transketolase enzymes is also being explored for the synthesis of α-hydroxyketones, with ongoing research focused on expanding the substrate scope of these enzymes through mutant screening. ucl.ac.uk
Organocatalysis: Organocatalytic methods, such as the use of N-heterocyclic carbenes (NHCs), are gaining traction for the synthesis of α-hydroxy ketones. These catalysts can promote crossed acyloin condensations between aldehydes, offering a direct route to the desired products. uni-regensburg.de Research is ongoing to improve the chemoselectivity and enantioselectivity of these reactions. uni-regensburg.de
Sustainable Approaches: A broader trend in chemical synthesis is the move towards more sustainable practices. This includes the use of renewable feedstocks, such as biomass-derived furfural (B47365) derivatives, and the use of environmentally benign solvents like water. ucl.ac.uk While not yet specifically applied to this compound, these sustainable methodologies represent a promising future direction for its synthesis. ucl.ac.uk
Table 1: Comparison of Synthetic Methods for Hydroxy Ketones
| Method | Description | Advantages | Challenges |
| Biocatalysis | Use of enzymes (e.g., lipases, ketoreductases) to catalyze reactions. | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |
| Organocatalysis | Use of small organic molecules as catalysts (e.g., NHCs). | Metal-free, often mild conditions. | Catalyst loading, chemoselectivity, enantioselectivity. |
| Traditional Synthesis | Multi-step chemical reactions using conventional reagents. | Well-established procedures for some compounds. | Use of hazardous reagents, often lower efficiency, generation of waste. |
Exploration of Stereoselective Biological Activities and Chiral Recognition
Chirality plays a crucial role in the biological activity of many molecules. muni.cz this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers. The stereochemistry of this compound is critical to its biological function, particularly in the context of chemical communication in insects.
(S)-2-hydroxyoctan-3-one, a structural isomer of this compound, has been identified as a component of the aggregation-sex pheromone of the longhorned beetle Plagionotus detritus. mdpi.com In field bioassays, a blend containing (S)-2-hydroxyoctan-3-one was found to attract both sexes of this beetle. mdpi.com This highlights the importance of stereoselectivity, as different enantiomers can elicit different or no biological responses. muni.cz The study of chiral hydroxy ketones as pheromones is an active area of research, with implications for pest management and understanding insect ecology. muni.czresearchgate.net
The development of methods for chiral recognition is essential for studying the stereoselective biological activities of compounds like this compound. Theoretical studies have been conducted on the chiral recognition between chiral host tunnels, such as those formed by urea, and chiral guest molecules, including 2-hydroxyalkanes. worldscientific.com These computational approaches can help to understand the interactions that lead to chiral discrimination. worldscientific.com
Advanced Analytical Method Development for Trace Analysis in Complex Matrices
The detection and quantification of this compound, especially at trace levels in complex samples like food, beverages, or biological tissues, requires sophisticated analytical techniques. Recent research has focused on developing sensitive and selective methods for this purpose.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. researchgate.net It has been used to identify 1-hydroxyoctan-3-one, another isomer, in wines affected by a "fresh mushroom" off-flavor. researchgate.netives-openscience.eu To improve the accuracy of quantification, isotope dilution assays are often employed, which require the synthesis of deuterated internal standards. acs.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another highly sensitive and selective technique used for the analysis of a wide range of compounds. researchgate.net High-throughput LC-MS/MS methods are being developed for the rapid discrimination of samples based on the presence of specific markers, including hydroxy ketones. researchgate.net
Non-targeted analysis (NTA) methods using high-resolution mass spectrometry (HRMS) are also emerging as a valuable tool for identifying unknown chemicals in complex mixtures. nih.gov These approaches utilize advanced data processing workflows to propose and confirm the structures of unknown analytes. nih.gov
In-depth Mechanistic Studies of its Biological Interactions (Pre-Clinical)
Understanding how this compound interacts with biological systems at a molecular level is crucial for elucidating its mechanism of action. The presence of both a hydroxyl and a carbonyl group allows the molecule to participate in various interactions, such as hydrogen bonding and nucleophilic addition reactions. These interactions are fundamental to its potential biological activity.
Pre-clinical studies on related compounds provide insights into potential areas of investigation for this compound. For example, some hydroxy ketones are studied for their role in metabolic pathways, including fatty acid metabolism. foodb.ca The structural similarity of this compound to certain metabolites suggests it could be a candidate for investigation in this area. smolecule.com
Furthermore, the study of how pheromones like (S)-2-hydroxyoctan-3-one are perceived by insects involves investigating their interactions with olfactory receptors in the antennae. mdpi.com Techniques like coupled gas chromatography-electroantennogram detection (GC-EAD) are used to identify which compounds elicit an electrical response in the insect's antenna. mdpi.com
Integration of Computational and Experimental Approaches for Predictive Research
The combination of computational modeling and experimental studies offers a powerful paradigm for accelerating research. Computational methods, such as Density Functional Theory (DFT), can be used to predict the properties and reactivity of molecules like this compound. mdpi.com
DFT calculations can be employed to explore the adsorption characteristics of molecules on surfaces, which is relevant for understanding interactions with biological receptors or catalytic surfaces. mdpi.com For instance, studies have used DFT to investigate the interaction of collector molecules with mineral surfaces in flotation processes. mdpi.com Similar approaches could be used to model the binding of this compound to enzyme active sites.
Molecular dynamics (MD) simulations can provide insights into the molecular interactions and aggregation behavior of molecules in different environments. ebi.ac.uk These simulations can complement experimental data and help to rationalize observed phenomena. The integration of computational and experimental approaches is becoming increasingly important for guiding the design of new experiments and for developing a deeper understanding of molecular behavior. acs.org
Potential as a Chemical Precursor or Building Block in Advanced Organic Synthesis
The functional groups present in this compound make it a potentially valuable intermediate or building block in organic synthesis. The hydroxyl group can be oxidized to a ketone or a carboxylic acid, or it can be substituted with other functional groups. smolecule.com The carbonyl group can be reduced to an alcohol. smolecule.com
This reactivity allows for the modification of the molecule to create a variety of derivatives. For example, hydroxy ketones can be used as precursors in the synthesis of more complex molecules, including natural products and pharmaceuticals. smolecule.comresearchgate.net The stereoselective synthesis of complex targets often relies on the use of chiral building blocks, and enantiomerically pure hydroxy ketones could serve this purpose. researchgate.net
The development of new synthetic routes to access complex molecules is a constant endeavor in organic chemistry. acs.orgmdpi.com The unique structure of this compound and its derivatives could be leveraged in the design of novel synthetic strategies. smolecule.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
